Sargachromanol D

Catalog No.
S15801888
CAS No.
856414-53-4
M.F
C27H40O4
M. Wt
428.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sargachromanol D

CAS Number

856414-53-4

Product Name

Sargachromanol D

IUPAC Name

(4R,5S,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-triene-4,5-diol

Molecular Formula

C27H40O4

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C27H40O4/c1-18(2)15-24(29)25(30)20(4)11-7-9-19(3)10-8-13-27(6)14-12-22-17-23(28)16-21(5)26(22)31-27/h10-11,15-17,24-25,28-30H,7-9,12-14H2,1-6H3/b19-10+,20-11+/t24-,25+,27-/m1/s1

InChI Key

YIWOAJFKIIOXPS-RYZLOPLISA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C(C(C=C(C)C)O)O)O

Isomeric SMILES

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/[C@@H]([C@@H](C=C(C)C)O)O)O

Sargachromanol D is a natural product found in Sargassum siliquastrum with data available.

Sargachromanol D is a naturally occurring compound belonging to the class of chromanols, which are bicyclic heterocycles derived from the cyclization of substituted 1,4-benzoquinones. This specific compound has garnered attention due to its unique structural features and potential biological activities. It is characterized by a hydroxyl group and specific side-chain modifications that contribute to its distinct properties. Sargachromanol D is primarily isolated from marine algae, particularly from the genus Sargassum, which is known for its rich diversity of bioactive compounds.

Typical for chromanols, including:

  • Oxidation: This compound can be oxidized to form various oxidized derivatives.
  • Reduction: Reduction reactions can convert Sargachromanol D into its reduced forms.
  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, including temperature and solvent choice, are crucial for achieving desired outcomes in these transformations.

Sargachromanol D exhibits significant biological activities, particularly in anti-inflammatory and antioxidant capacities. Research indicates that it can inhibit pro-inflammatory cytokines and modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B-cells (NFκB) pathway. Moreover, it has been shown to act as an inhibitor of Na+/K+ ATPase, with an IC50 value indicating potent activity at low concentrations . These properties suggest potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions.

The synthesis of Sargachromanol D can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from brown algae species such as Sargassum. This process typically utilizes organic solvents followed by chromatographic purification techniques to isolate Sargachromanol D in its pure form.
  • Synthetic Approaches: Laboratory synthesis may also involve cyclization reactions starting from appropriate precursors, including substituted 1,4-benzoquinones. The formation of the chromanol ring system is a key step in these synthetic routes.

Sargachromanol D has various applications across multiple fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for potential use in developing medications for inflammatory diseases and cancer.
  • Nutraceuticals: Its health-promoting properties make it a candidate for incorporation into functional foods and dietary supplements.
  • Research: It serves as a model compound for studying the reactivity and biological effects of chromanols and their derivatives.

Studies on Sargachromanol D have demonstrated its interaction with several molecular targets. Notably, it has been shown to inhibit enzymes involved in inflammatory processes and modulate cellular signaling pathways. These interactions are critical for understanding its mechanism of action and potential therapeutic benefits.

Sargachromanol D shares structural similarities with other compounds within the chromanol family. Notable similar compounds include:

  • Sargachromanol A
  • Sargachromanol B
  • Sargachromanol C
  • Sargachromanol G
  • Sargachromanol H

Uniqueness

What distinguishes Sargachromanol D from its analogs is its specific hydroxylation pattern and side-chain modifications that enhance its biological activity. For instance, while other sargachromanols may exhibit similar antioxidant properties, Sargachromanol D's ability to inhibit Na+/K+ ATPase with a notably low IC50 value highlights its unique potency among related compounds .

XLogP3

6.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

428.29265975 g/mol

Monoisotopic Mass

428.29265975 g/mol

Heavy Atom Count

31

UNII

1RKQ26739T

Dates

Last modified: 08-15-2024

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